4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure
Mechanism of Action
Target of Action
The compound contains an aminopropyl group, which is a common feature in many bioactive compounds such as spermine and (3-Aminopropyl)triethoxysilane . These compounds are known to interact with various cellular targets, including nucleic acids and proteins, and play crucial roles in cellular growth and stress tolerance .
Mode of Action
Compounds with similar structures, such as (3-aminopropyl)triethoxysilane, are known to function through non-covalent interactions with their targets . These interactions can lead to changes in the target’s structure or function, thereby influencing cellular processes.
Biochemical Pathways
For instance, spermine is known to regulate plant growth, development, and stress tolerance by modulating transcriptomic, proteomic, metabolomic, and hormonal pathways .
Result of Action
Based on the known effects of structurally similar compounds, it could potentially influence various cellular processes, including growth, development, and stress response .
Action Environment
The action, efficacy, and stability of 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one would likely be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, (3-Aminopropyl)triethoxysilane is known to be used for covalent attaching of organic films to metal oxides such as silica and titania , suggesting that the compound’s action could be influenced by the presence of these materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-aminopropylamine with 5-phenyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolones.
Scientific Research Applications
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(3-aminopropyl)piperazine
- 3-aminopropyltriethoxysilane
Uniqueness
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVHCMQHEROZAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.